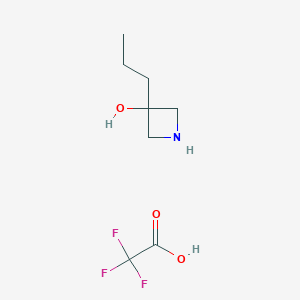

3-Propylazetidin-3-ol;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propylazetidin-3-ol;2,2,2-trifluoroacetic acid, also known as 3-PA-3-OH, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a chiral compound that exists in two enantiomeric forms, R and S. The R-enantiomer is the active form and has been shown to have potent activity against a range of diseases.

Scientific Research Applications

Chemical Synthesis

- Formation of 2,3-Dihydro-4(1H)-Quinolones: Trifluoroacetic acid is used in the synthesis of various 2,3-dihydro-4(1H)-quinolones, indicating its role in rearrangement reactions (Kano, Ebata, & Shibuya, 1980).

Material Science

- Anhydrous Conducting Membranes: The synthesis of anhydrous conducting membranes using a novel ionic liquid of trifluoroacetic propylamine demonstrates its utility in developing materials with specific conductivity properties (Che, Sun, & He, 2008).

Organic Chemistry

- Total Synthesis of β-Lactam Antibiotics: Trifluoroacetic acid's application in the total synthesis of β-lactam antibiotics highlights its role in complex organic synthesis (Brennan, Richardson, & Stoodley, 1983).

Analytical Chemistry

- Analytical Techniques: The utility of trifluoroacetic acid in gas chromatography and its impact on the detection of compounds such as methylhistidine indicate its importance in analytical methods (Rogoskin, Krylov, & Khlebnikova, 1987).

Pharmaceutical Chemistry

- Synthesis of Antibacterially Active Compounds: The use of trifluoroacetic acid in the synthesis of complex antibacterially active compounds showcases its role in pharmaceutical chemistry (Branch & Pearson, 1982).

Surface Chemistry

- Adsorption Studies on Tin(IV) Oxide Gel: Trifluoroacetic acid's role in adsorption studies on tin(IV) oxide gel highlights its relevance in surface chemistry and material interactions (Harrison & Guest, 1991).

Bioanalysis

- LC-MS Characterization of Proteins: The examination of trifluoroacetic acid as a mobile phase additive for LC-MS analysis of proteins underlines its significance in bioanalytical chemistry (Bobály, Beck, Fekete, Guillarme, & Fekete, 2015).

Catalysis

- One-Pot Synthesis: Demonstrating the utility of trifluoroacetic acid in facilitating one-pot syntheses, which is essential in catalysis and synthetic methodologies (Tamura, Mizukami, Maeda, Watanabe, & Uneyama, 1993).

Organic Reactions

- Domino Reaction Synthesis: Its application in a one-pot four-component domino reaction for the synthesis of substituted dihydro 2-oxypyroles showcases trifluoroacetic acid's role in facilitating complex organic reactions (Lashkari, Maghsoodlou, Karima, & Kangani, 2018).

Chemical Synthesis

- Trifluoromethylation Methodology: Trifluoroacetic acid's role in trifluoromethylation, an important reaction in chemical synthesis, is highlighted in its application for a scalable and simple trifluoromethylation reaction (Beatty, Douglas, Cole, & Stephenson, 2015).

properties

IUPAC Name |

3-propylazetidin-3-ol;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.C2HF3O2/c1-2-3-6(8)4-7-5-6;3-2(4,5)1(6)7/h7-8H,2-5H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQSHEWYZSUKCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CNC1)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501639.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-fluorophenyl)methanone](/img/structure/B2501645.png)

![(Z)-methyl 2-(6-fluoro-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2501647.png)

![3-(2-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2501649.png)

![(2E)-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2501650.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide](/img/structure/B2501655.png)

![2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2501660.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2501661.png)